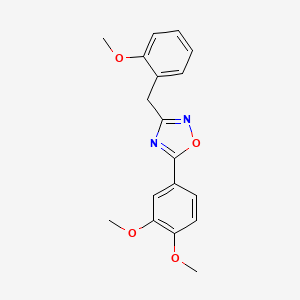![molecular formula C10H15N3O3S B5888378 methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate, also known as Mocap, is an insecticide commonly used in agriculture to control nematodes, aphids, and other pests. It was first introduced in the 1960s and is still widely used today.
作用機序
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, in the insect's nervous system, causing paralysis and ultimately death.
Biochemical and Physiological Effects:
methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been shown to have low toxicity to mammals, including humans, due to its low affinity for mammalian acetylcholinesterase. However, it can still have harmful effects if ingested or absorbed through the skin. Symptoms of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate poisoning in humans include nausea, vomiting, diarrhea, and respiratory distress.
実験室実験の利点と制限
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is a useful tool for studying the role of acetylcholinesterase in insect physiology and behavior. It can be used to study the effects of acetylcholine accumulation on nerve function and to investigate potential targets for insecticide development. However, methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has limitations in terms of its selectivity and specificity, as it can also inhibit acetylcholinesterase in non-target organisms.
将来の方向性
There are several areas of future research for methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more selective and specific insecticides that target only pest species. Another area of research is the investigation of the potential use of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate in controlling mosquito populations and reducing the transmission of mosquito-borne diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate on non-target organisms and to develop strategies for minimizing its impact on the environment.
合成法
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate is synthesized by reacting 2-aminothiazole with formaldehyde and morpholine. The resulting product is then reacted with methyl isocyanate to give methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including nematodes, aphids, and mites. methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate has also been studied for its potential use in controlling mosquito populations, which can transmit diseases such as malaria and dengue fever.
特性
IUPAC Name |
methyl N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-15-10(14)12-9-11-6-8(17-9)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJEWNRHDJBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Morpholin-4-ylmethyl-thiazol-2-yl)-carbamic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)



![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)
